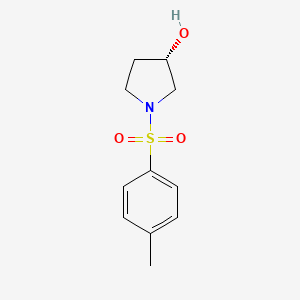

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of tosylated pyrrolidines It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol typically involves the tosylation of (S)-pyrrolidin-3-ol. The reaction is carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent product quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The tosyl group can be reduced to yield the free amine.

Substitution: The tosyl group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of tosylated ketones or aldehydes.

Reduction: Formation of (S)-pyrrolidin-3-amine.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is primarily related to its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The tosyl group acts as a protecting group, enhancing the stability and reactivity of the pyrrolidine ring. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule being synthesized.

Vergleich Mit ähnlichen Verbindungen

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol can be compared with other tosylated pyrrolidines and chiral auxiliaries:

Similar Compounds: ®-1-Tosylpyrrolidin-3-ol, (S)-1-Tosylpyrrolidine, (S)-1-Tosylpyrrolidin-2-ol.

Uniqueness: The (S)-enantiomer of 1-Tosylpyrrolidin-3-ol is unique due to its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its tosyl group provides both steric and electronic effects that enhance its utility as a chiral auxiliary.

Biologische Aktivität

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a sulfonyl group, which is known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15NO3S

- Molecular Weight : 245.31 g/mol

This compound possesses a chiral center at the pyrrolidine ring, which may contribute to its biological activity by influencing its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Pyrrolidine derivatives have been shown to exhibit diverse mechanisms, including:

- Enzyme Inhibition : The sulfonyl group can enhance binding affinity to enzymes, potentially leading to inhibition of key metabolic pathways.

- Receptor Modulation : This compound may interact with neurotransmitter receptors, influencing signaling pathways involved in cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a study reported that the compound showed cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard chemotherapeutic agents like bleomycin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | High |

| Metabolism | Hepatic |

| Half-life | 4–6 hours |

| Excretion | Renal |

These parameters indicate that the compound has favorable absorption and bioavailability characteristics, which are essential for effective therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cytotoxicity in Cancer Cells : A study demonstrated that this compound significantly reduces cell viability in FaDu cells through apoptosis induction mechanisms. The research followed a structure-activity relationship approach to optimize potency .

- Antimicrobial Efficacy : Another investigation revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Eigenschaften

IUPAC Name |

(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.